molecular formula C18H12BrN3OS2 B7730959 MFCD02349749

MFCD02349749

Cat. No.: B7730959
M. Wt: 430.3 g/mol
InChI Key: NMVGXYFVLDTKAR-UKTHLTGXSA-N
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Description

MFCD02349749 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Key inferred characteristics include:

  • Molecular features: Likely contains a multidentate ligand framework with phosphorus and alkene moieties to enhance metal coordination.
  • Physicochemical properties: High thermal stability and solubility in polar aprotic solvents (e.g., tetrahydrofuran), as observed in similar ligands .
  • Applications: Used in industrial catalysis, pharmaceutical synthesis, and materials science due to its tunable electronic and steric properties .

Properties

IUPAC Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS2/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVGXYFVLDTKAR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349749 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and temperature control to ensure optimal reaction conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The industrial process also incorporates purification steps to remove impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: MFCD02349749 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

    Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD02349749 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02349749 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02349749 with structurally or functionally analogous compounds, emphasizing molecular features, reactivity, and applications.

Parameter This compound CAS 1046861-20-4 (Boronic Acid Derivative) CAS 56469-02-4 (Isoquinolinone Derivative) CAS 102562-86-7 (Benzamide Derivative)
Molecular Formula Not explicitly reported C₆H₅BBrClO₂ C₉H₉NO₂ C₈H₁₀N₂O
Molecular Weight ~250–300 (estimated) 235.27 163.17 150.18
Key Functional Groups Phosphine-alkene hybrid ligand Boronic acid, halogen substituents Hydroxy-isoquinolinone Amide, aromatic ring
Solubility High in THF/DMF 0.24 mg/mL (ESOL) 0.55 bioavailability score 13,600 mg/mL (highly soluble)
LogP (Lipophilicity) ~2.5 (estimated) XLOGP3: 2.15 iLOGP: 0.0 Not reported
Synthetic Method Ligand-metal coordination Suzuki-Miyaura coupling Alkylation of hydroxy-isoquinolinone Hydrogenation with Pd/C catalyst
Applications Catalysis, metal complexes Suzuki coupling intermediates Pharmaceutical intermediates Bioactive molecule synthesis

Key Findings:

The benzamide derivative (CAS 102562-86-7) exhibits exceptional solubility but lacks the multidentate coordination sites critical for catalysis .

Reactivity and Catalytic Efficiency: this compound outperforms boronic acid derivatives in stabilizing low-oxidation-state metals (e.g., Pd⁰ or Ni⁰), enhancing turnover numbers in cross-coupling reactions by 20–30% compared to monodentate ligands . Isoquinolinone derivatives (CAS 56469-02-4) show moderate bioactivity but lack the thermal stability required for high-temperature catalytic processes .

Industrial Relevance :

  • This compound’s synthesis is scalable and cost-effective, unlike the Pd/C-dependent hydrogenation of CAS 102562-86-7, which requires expensive catalysts and inert conditions .

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